2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide
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Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxybenzylidene)acetohydrazide is 463.0869737 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : This compound is used as a starting material for synthesizing novel heterocyclic compounds like thiosemicarbazides and oxadiazoles. These compounds are evaluated for biological activities such as lipase and α-glucosidase inhibition, showing promising results in anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).
Cytotoxicity Evaluation : Derivatives of this compound have been synthesized and evaluated for cytotoxicity activities. The focus is on creating new 1,2,4-triazine derivatives and assessing their impact on cancer cell lines (Hasanen et al., 2017).
Antimicrobial Agents : The compound serves as a precursor for synthesizing formazans, which have shown moderate antimicrobial activity against various bacterial and fungal strains. This indicates its potential use in developing new antimicrobial agents (Sah et al., 2014).
Complexation with Metal Ions : Research on N-acylhydrazones derived from this compound has shown potential for complexing with metal ions like Cu2+. These studies involve both experimental and theoretical approaches to understand the complexation behavior (Polo-Cerón et al., 2021).
Anticancer Properties : The derivatives of this compound have been tested for their cytotoxic effects on different cancer cell lines, such as melanoma and breast cancer. Certain hydrazones synthesized from this compound showed significant cytotoxicity, suggesting their potential as anticancer agents (Šermukšnytė et al., 2022).
Inhibition of Zinc Corrosion : In the field of material science, derivatives of this compound have been investigated for their role in inhibiting the corrosion of zinc in acidic media. This application is crucial in industrial and engineering chemistry (Gece & Bilgiç, 2012).
Antioxidant and Antitumor Activities : Some synthesized nitrogen heterocycles derived from this compound have been evaluated for their antioxidant and antitumor activities, indicating its potential use in medical chemistry (El-Moneim et al., 2011).
Analgesic and Anti-Inflammatory Activities : Certain derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, suggesting potential medicinal applications in treating pain and inflammation (Hunashal et al., 2014).
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-18-11-9-17(10-12-18)22-27-28-23(29(22)19-6-2-1-3-7-19)32-15-21(31)26-25-14-16-5-4-8-20(30)13-16/h1-14,30H,15H2,(H,26,31)/b25-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEDJSQSIBNCLP-AFUMVMLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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